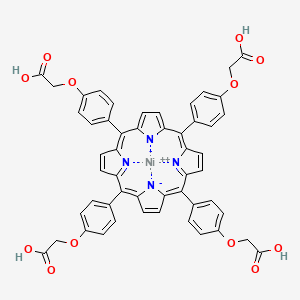![molecular formula C8H12ClNOS B13092655 5,6,7,8-Tetrahydro-2H-thiopyrano[3,2-c]pyridin-4(3H)-one hydrochloride CAS No. 1416439-36-5](/img/structure/B13092655.png)
5,6,7,8-Tetrahydro-2H-thiopyrano[3,2-c]pyridin-4(3H)-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,7,8-Tetrahydro-2H-thiopyrano[3,2-c]pyridin-4(3H)-one hydrochloride: is a heterocyclic compound that features a fused ring system containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-Tetrahydro-2H-thiopyrano[3,2-c]pyridin-4(3H)-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thiopyran derivative with a pyridine derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetic acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced sulfur-containing derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, often using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, acyl chlorides, dimethylformamide (DMF).
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced sulfur-containing derivatives.
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
Chemistry: In chemistry, 5,6,7,8-Tetrahydro-2H-thiopyrano[3,2-c]pyridin-4(3H)-one hydrochloride is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions .
Industry: In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance in specific applications .
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydro-2H-thiopyrano[3,2-c]pyridin-4(3H)-one hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
- 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride
- 4,5,6,7-Tetrahydroisothiazolo[5,4-c]pyridin-3-ol
- 5,6,7,8-Tetrahydro-4H-isothiazolo[4,5-d]azepin-3-ol
Uniqueness: 5,6,7,8-Tetrahydro-2H-thiopyrano[3,2-c]pyridin-4(3H)-one hydrochloride is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms.
Properties
CAS No. |
1416439-36-5 |
|---|---|
Molecular Formula |
C8H12ClNOS |
Molecular Weight |
205.71 g/mol |
IUPAC Name |
2,3,5,6,7,8-hexahydrothiopyrano[3,2-c]pyridin-4-one;hydrochloride |
InChI |
InChI=1S/C8H11NOS.ClH/c10-7-2-4-11-8-1-3-9-5-6(7)8;/h9H,1-5H2;1H |
InChI Key |
VMYRELHGZRAPGK-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1SCCC2=O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,2R,3S,5R)-3-(5-((Cyclopropylmethyl)thio)-7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B13092586.png)






![[1,2,4]Triazolo[1,5-b][1,2,4]triazine](/img/structure/B13092607.png)





